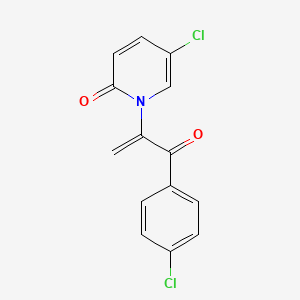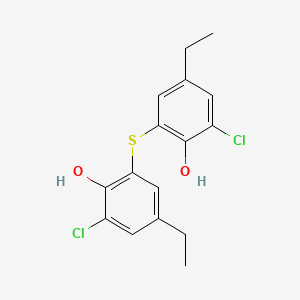
2,2'-Thiobis(6-chloro-4-ethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Thiobis(6-chloro-4-ethylphenol) is an organic compound with the molecular formula C16H16Cl2O2S and a molecular weight of 343.3 g/mol . This compound is characterized by the presence of two phenolic groups connected by a sulfur atom, with chlorine and ethyl substituents on the aromatic rings . It is used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-chloro-4-ethylphenol) typically involves the reaction of 6-chloro-4-ethylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The mixture is stirred at a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiobis(6-chloro-4-ethylphenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
2,2’-Thiobis(6-chloro-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,2’-Thiobis(6-chloro-4-ethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-Thiobis(6-chloro-4-ethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
2,2’-Thiobis(4-chlorophenol): Similar structure but lacks the ethyl groups.
2,2’-Thiobis(6-methyl-4-chlorophenol): Similar structure with methyl substituents instead of ethyl.
Uniqueness
2,2’-Thiobis(6-chloro-4-ethylphenol) is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired .
属性
CAS 编号 |
68658-40-2 |
|---|---|
分子式 |
C16H16Cl2O2S |
分子量 |
343.3 g/mol |
IUPAC 名称 |
2-chloro-6-(3-chloro-5-ethyl-2-hydroxyphenyl)sulfanyl-4-ethylphenol |
InChI |
InChI=1S/C16H16Cl2O2S/c1-3-9-5-11(17)15(19)13(7-9)21-14-8-10(4-2)6-12(18)16(14)20/h5-8,19-20H,3-4H2,1-2H3 |
InChI 键 |
DWORIKGYRYABBW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)CC)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



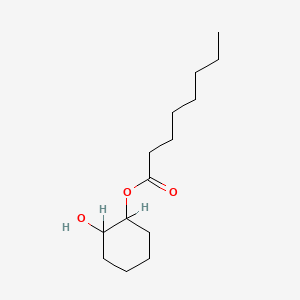
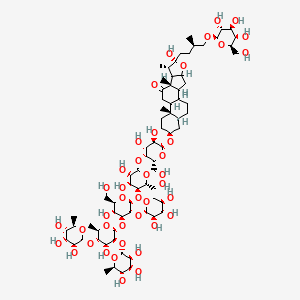
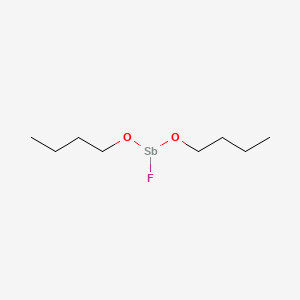
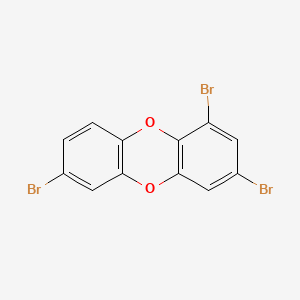
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
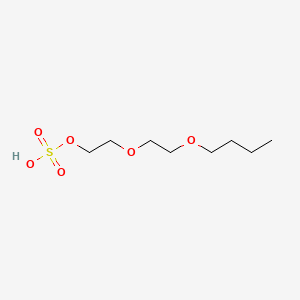
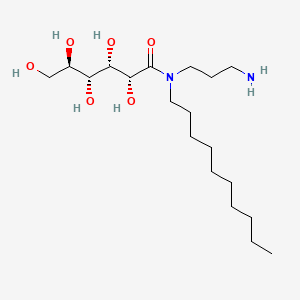

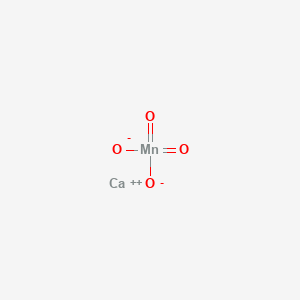
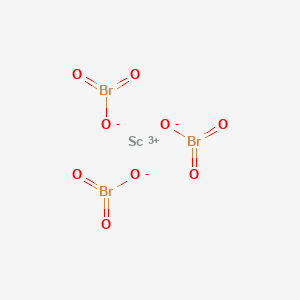

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
